3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Overview
Description
3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 g/mol . It is a quinoline derivative, characterized by the presence of a quinoline core substituted with methyl and carboxylic acid groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like zeolites to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but with different substituents, leading to distinct chemical and biological properties.
4-Anilinoquinolines: Known for their antimalarial activity, these compounds have different substitution patterns on the quinoline ring.
Uniqueness
3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-7-9-14(10-8-11)18-13(3)16(19(21)22)15-6-4-5-12(2)17(15)20-18/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCGUUPBIALSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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